molecular formula C12H18N2O4S B1502130 Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylate CAS No. 244236-52-0

Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylate

Cat. No.: B1502130
CAS No.: 244236-52-0
M. Wt: 286.35 g/mol
InChI Key: OHMCRYLLELYLPY-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-6-17-9(15)8-7(2)13-10(19-8)14-11(16)18-12(3,4)5/h6H2,1-5H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMCRYLLELYLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695412
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244236-52-0
Record name Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244236-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylate (CAS No. 244236-52-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₄S
  • Molecular Weight : 286.35 g/mol
  • Structural Characteristics : The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

Key Findings from Research Studies

  • Inhibition of HSET (KIFC1) :
    • A related compound, 2-(3-benzamidopropanamido)thiazole-5-carboxylate, demonstrated micromolar in vitro inhibition of HSET, which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death due to aberrant cell division .
  • Selectivity Against Eg5 :
    • The compounds were evaluated for selectivity against Eg5, a kinesin that opposes HSET's function. The results indicated that while some compounds showed potent inhibition of HSET, they maintained selectivity against Eg5, minimizing potential off-target effects .
  • Stability and Pharmacokinetics :
    • In vivo studies indicated that certain derivatives exhibited favorable pharmacokinetic properties, including a half-life indicative of stability in plasma, which is essential for therapeutic applications .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound and related compounds:

Study Objective Findings
Study 1Evaluate HSET inhibitionIC₅₀ values around 2.7 μM were observed for related thiazole derivatives .
Study 2Assess selectivity against Eg5Only 10% inhibition at high concentrations (200 μM) was noted for Eg5, confirming selectivity .
Study 3Pharmacokinetics in miceHalf-life estimated at 215 minutes in BALB/c mouse plasma stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylate

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